MLT-747 MLT-747 MLT-747 is a novel inhibitor of malt1 peptide cleavage, mimicing trp580 in malt1
Brand Name: Vulcanchem
CAS No.:
VCID: VC0535835
InChI: InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1
SMILES: CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC
Molecular Formula: C20H21Cl2N7O3
Molecular Weight: 478.3 g/mol

MLT-747

CAS No.:

Cat. No.: VC0535835

Molecular Formula: C20H21Cl2N7O3

Molecular Weight: 478.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MLT-747 -

Specification

Molecular Formula C20H21Cl2N7O3
Molecular Weight 478.3 g/mol
IUPAC Name 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea
Standard InChI InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1
Standard InChI Key OJTGJRAKRGEDPI-NSHDSACASA-N
Isomeric SMILES C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC
SMILES CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC
Canonical SMILES CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC
Appearance Solid powder

Introduction

Structural Characteristics

Molecular Structure and Properties

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea belongs to the chemical class of urea-containing pyrazolopyrimidine derivatives. The compound features a molecular formula of C₂₀H₂₁Cl₂N₇O₃ with a molecular weight of approximately 478.33 g/mol. Structurally, it contains several key components that contribute to its biological activity:

  • A pyrazolo[1,5-a]pyrimidine core with a chloro substituent at position 2

  • An (S)-1-methoxyethyl group at position 7 of the pyrazolopyrimidine ring

  • A urea linker connecting the pyrazolopyrimidine moiety to a pyridine ring

  • A chloro-substituted pyridine ring with a pyrrolidine-1-carbonyl group

The compound exhibits characteristic features common to MALT1 inhibitors, particularly the pyrazolopyrimidine scaffold that has been identified as crucial for biological activity in this class of compounds .

Structure-Activity Relationship

The structure-activity relationship (SAR) of this compound can be understood by examining related compounds in the urea-containing pyrazolopyrimidine series. The following structural elements are critical for its function:

Structural ElementRole in ActivityImpact on Properties
Pyrazolo[1,5-a]pyrimidine coreServes as primary binding scaffoldProvides structural rigidity and interaction surface
(S)-1-methoxyethyl groupEnhances metabolic stabilityEngages in intramolecular hydrogen bonding
Chloro substituent at position 2Modulates electronic propertiesEnhances binding affinity to target protein
Urea linkerCrucial for target recognitionForms key hydrogen bond interactions
Pyrrolidine-1-carbonyl groupModifies pharmacokinetic profileContributes to solubility and bioavailability

Research on related compounds has shown that the (S)-1-methoxyethyl substituent at position 7 of the pyrazolopyrimidine ring engages in an intramolecular hydrogen bond with the pyrazolopyrimidine-connected NH, effectively reducing the total number of available hydrogen bond donors and decreasing protein binding .

Biological Activity and Mechanism of Action

MALT1 Inhibition Profile

This compound functions as an inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a protein with dual scaffold and protease functions that plays a crucial role in immune response regulation. The inhibitory activity can be characterized as follows:

ParameterValue/ObservationComparison to Related Compounds
Inhibition MechanismAllosteric modulationSimilar to other pyrazolopyrimidine ureas
Target SpecificityHighly selective for MALT1Comparable to MLT-985 and MLT-943
Mode of BindingEngages allosteric pocketConsistent with compounds in same class
Effect on Immune CellsModulates T and B cell responsesSimilar immunomodulatory profile

The compound's mechanism of action involves binding to an allosteric site on MALT1 rather than the active site, a characteristic shared with other urea-containing pyrazolopyrimidine derivatives such as MLT-943 and MLT-985 . This allosteric inhibition prevents the proteolytic activity of MALT1 without disrupting its scaffold function, offering a selective approach to modulating NF-κB signaling pathways.

Pharmacological Properties

Based on structural similarities to documented MALT1 inhibitors, the compound is expected to demonstrate the following pharmacological characteristics:

  • Potent inhibition of MALT1 protease activity, potentially comparable to compounds like MLT-985

  • Selective binding to the allosteric pocket of MALT1

  • Ability to modulate immune responses, particularly T and B cell activation

  • Potential immunomodulatory effects applicable in inflammatory conditions and cancer therapy

The compound's allosteric inhibition mechanism differentiates it from competitive inhibitors, potentially offering advantages in terms of selectivity and reduced off-target effects.

Synthesis and Development

Synthetic Approaches

The synthesis of 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea likely follows similar pathways to those documented for related urea-containing pyrazolopyrimidine derivatives. The general synthetic strategy may involve:

  • Construction of the pyrazolo[1,5-a]pyrimidine core with appropriate substituents

  • Introduction of the (S)-1-methoxyethyl group at position 7

  • Formation of the urea linkage through reaction with an appropriate isocyanate intermediate

  • Incorporation of the pyrrolidine-1-carbonyl group on the pyridine ring

The synthetic challenges typically involve:

ChallengeStrategyConsideration
Stereochemical controlAsymmetric synthesisMaintaining (S) configuration at the methoxyethyl group
RegioselectivityStrategic protection/deprotectionEnsuring correct connectivity of structural components
Yield optimizationReaction condition controlParticularly for urea formation step
PurificationChromatographic techniquesSeparation from structurally similar intermediates

Development History

The development of this compound appears to be part of a broader effort to optimize urea-containing pyrazolopyrimidine derivatives as MALT1 inhibitors. This class of compounds emerged following the identification of the allosteric binding site on MALT1 and the recognition of its therapeutic potential .

Early development of similar compounds by Novartis, such as MLT-231, MLT-827, MLT-943, and MLT-985, paved the way for the optimization of this structural class . The structural modifications that led to this specific compound likely aimed to address challenges observed with earlier analogs, particularly regarding:

  • Solubility limitations (earlier compounds showed poor solubility at physiological pH)

  • Pharmacokinetic optimization (half-life enhancement)

  • Balancing potency with off-target effects

  • Maintaining selectivity while improving bioavailability

Therapeutic Applications

Immunomodulatory Applications

The compound's ability to modulate immune responses suggests potential applications in:

ConditionPotential MechanismSupporting Evidence
Inflammatory disordersSuppression of T and B cell activationSimilar compounds prevent T and B cell-dependent immune responses
Autoimmune diseasesModulation of NF-κB signalingRelated compounds show efficacy in collagen-induced arthritis models
Lymphoproliferative disordersDirect inhibition of MALT1-dependent proliferationSimilar compounds demonstrate antiproliferative effects in lymphoma models

The patent literature specifically mentions the use of MALT1 inhibitors as immunomodulatory agents in the prevention or treatment of cancer , suggesting that this compound may have similar applications.

Challenges and Considerations

Pharmaceutical Development Challenges

The development of this compound likely faces challenges similar to those encountered with related urea-containing pyrazolopyrimidine derivatives:

  • Limited solubility: The hydrophobic nature of the compound may result in poor aqueous solubility, as observed with MLT-985 (0.004 mg/mL at pH 7.4)

  • Optimization of pharmacokinetic properties: Achieving adequate bioavailability and half-life has been challenging for this class of compounds

  • Balancing potency and selectivity: Maintaining high potency while minimizing off-target effects

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